

# chemical properties of magnesium bicarbonate in aqueous solution

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## Compound of Interest

Compound Name: Magnesium bicarbonate

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An In-depth Technical Guide on the Chemical Properties of **Magnesium Bicarbonate** in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **magnesium bicarbonate**,  $\text{Mg}(\text{HCO}_3)_2$ , in an aqueous solution. Due to its inherent instability in solid form, **magnesium bicarbonate** exists only in solution, where it plays a significant role in various chemical and biological systems. This document details its physicochemical properties, aqueous equilibria, and relevant experimental protocols for its characterization.

## Physicochemical Properties

**Magnesium bicarbonate** is an ionic compound that is formed from the reaction of a magnesium source with carbonic acid in water.<sup>[1][2][3]</sup> It cannot be isolated as a stable solid, as it readily decomposes upon evaporation of the solvent.<sup>[2][4][5]</sup>

Table 1: General Physicochemical Properties of **Magnesium Bicarbonate**

Property	Value	Source(s)
Chemical Formula	Mg(HCO <sub>3</sub> ) <sub>2</sub>	[1][2][3]
Molar Mass	146.3387 g/mol	[1][2][3]
IUPAC Name	Magnesium hydrogencarbonate	[2][3]
Appearance	Exists only in liquid form	[1][2][3]
Odor	Odorless	[1][2][3]
Taste	Slightly bitter	[2]

## Aqueous Solution Chemistry

The chemistry of **magnesium bicarbonate** in water is governed by a series of interconnected equilibria involving dissociation, ion pairing, and decomposition.

## Solubility and pH

**Magnesium bicarbonate** is highly soluble in water.[1][2] Its formation is a key factor in the temporary hardness of water, where CO<sub>2</sub>-rich water dissolves magnesium carbonate-containing minerals.[1][3] The pH of **magnesium bicarbonate** solutions is typically slightly alkaline.

Table 2: Solubility and pH Data for Aqueous **Magnesium Bicarbonate**

Parameter	Value	Conditions	Source(s)
Solubility	5.7 g / 100 mL	at 20°C	[1][2][4]
Typical pH	~8.3	Not specified	[1][2][3]
Controlled pH Range	8.0 - 8.8	For preparing clear, stable solutions	[6]
pH Shift	6.98 → 8.52	For a 1M solution after removal of CO <sub>2</sub>	[7]

## Chemical Equilibria

In solution, **magnesium bicarbonate** is involved in several dynamic equilibria. The primary reactions include its formation from magnesium carbonate, its dissociation into constituent ions, the formation of a **magnesium bicarbonate** ion pair ( $\text{MgHCO}_3^+$ ), and its thermal decomposition.

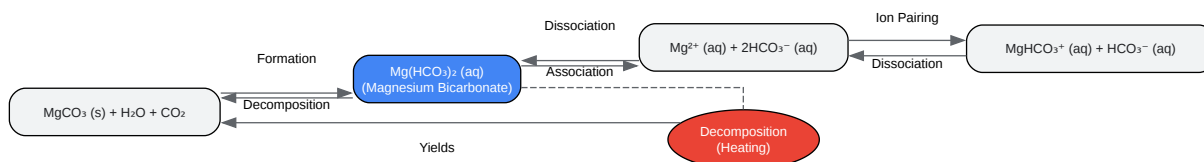
### Formation Reactions:

- From magnesium hydroxide (Milk of Magnesia) and pressurized carbon dioxide:  $\text{Mg}(\text{OH})_2 (\text{s}) + 2\text{CO}_2 (\text{g}) \rightleftharpoons \text{Mg}(\text{HCO}_3)_2 (\text{aq})$  [2][3][5]
- From magnesium carbonate, water, and carbon dioxide:  $\text{MgCO}_3 (\text{s}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightleftharpoons \text{Mg}(\text{HCO}_3)_2 (\text{aq})$  [8]

### Dissociation and Ion Pairing:

- Complete dissociation:  $\text{Mg}(\text{HCO}_3)_2 (\text{aq}) \rightleftharpoons \text{Mg}^{2+} (\text{aq}) + 2\text{HCO}_3^- (\text{aq})$
- Formation of the **magnesium bicarbonate** ion pair:  $\text{Mg}^{2+} (\text{aq}) + \text{HCO}_3^- (\text{aq}) \rightleftharpoons \text{MgHCO}_3^+ (\text{aq})$  [9][10]

**Decomposition Reaction:** Upon heating, the equilibrium shifts, leading to the precipitation of magnesium carbonate:  $\text{Mg}(\text{HCO}_3)_2 (\text{aq}) \rightarrow \text{MgCO}_3 (\text{s}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g})$  [1][2][3][11]



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**Figure 1.** Chemical equilibria of **magnesium bicarbonate** in aqueous solution.

## Stability and Dissociation Constant

The stability of the  $\text{MgHCO}_3^+$  ion pair is a critical parameter in understanding the solution's chemistry. The dissociation constant for this ion pair has been determined experimentally across a range of temperatures.<sup>[9]</sup>

Table 3: Thermodynamic Data for  $\text{MgHCO}_3^+$  Ion Pair Dissociation

Temperature (°C)	pK (-log K <sub>diss</sub> )	$\Delta G^\circ$ (kJ/mol)	$\Delta H^\circ$ (kJ/mol)	$\Delta S^\circ$ (J/deg/mol)
10	Value not provided			
25	1.07 ± 0.03	6.09 ± 0.17	-4.99	-37.15
40	Value not provided			
55	Value not provided			
70	Value not provided			
90	1.34 ± 0.03			

Data derived  
from Siebert &  
Hostetler (1977).

<sup>[9]</sup>

Thermodynamic  
values are for  
25°C.

## Experimental Protocols

### Preparation of Magnesium Bicarbonate Solution

A standard laboratory method involves the carbonation of a magnesium hydroxide suspension.<sup>[5][8][12]</sup>

Objective: To prepare an aqueous solution of **magnesium bicarbonate**.

Materials:

- Magnesium hydroxide  $[\text{Mg}(\text{OH})_2]$  powder
- Deionized water
- Pressurized carbon dioxide ( $\text{CO}_2$ ) cylinder with regulator
- Pressure vessel or a heavy-walled flask with a gas dispersion tube
- Stir plate and stir bar

Procedure:

- Create a suspension of magnesium hydroxide in deionized water (e.g., 10-20 g/L) in the pressure vessel.
- Seal the vessel and begin stirring to ensure the suspension is homogenous.
- Introduce pressurized  $\text{CO}_2$  gas into the suspension through the gas dispersion tube. The pressure helps to increase the concentration of dissolved  $\text{CO}_2$ .[\[12\]](#)
- Continue bubbling  $\text{CO}_2$  through the stirring suspension. The solid  $\text{Mg}(\text{OH})_2$  will slowly dissolve as it reacts to form soluble  $\text{Mg}(\text{HCO}_3)_2$ .
- The reaction is complete when the solution becomes clear, indicating all the solid has reacted.[\[8\]](#)
- Store the resulting solution in a sealed container to prevent  $\text{CO}_2$  from escaping, which would cause the **magnesium bicarbonate** to decompose and precipitate as magnesium carbonate.

## Determination of the $\text{MgHCO}_3^+$ Dissociation Constant

This protocol is based on the potentiometric titration method described by Siebert and Hostetler.[\[9\]](#)

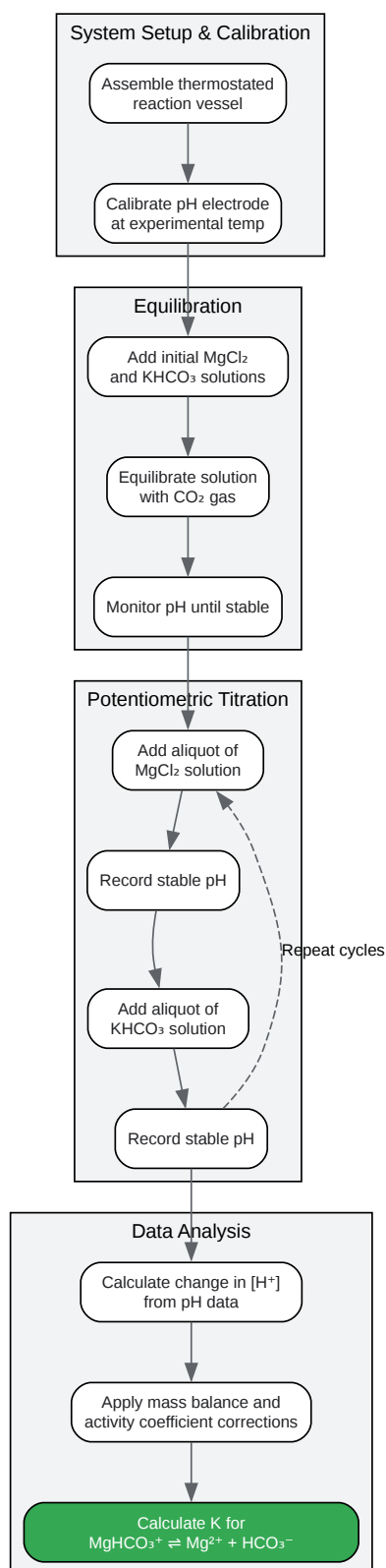
Objective: To experimentally determine the dissociation constant of the  $\text{MgHCO}_3^+$  ion pair.

Apparatus:

- Thermostated reaction vessel with ports for electrodes, gas lines, and titrant addition.
- Two-stage gas equilibration system to saturate  $\text{CO}_2$  gas with water vapor at the run temperature.<sup>[9]</sup>
- Calibrated pH meter and combination pH electrode.
- Burettes for the addition of  $\text{MgCl}_2$  and  $\text{KHCO}_3$  solutions.

Procedure:

- System Setup: Assemble the reaction vessel in a constant temperature water bath. Calibrate the pH electrode using standard buffers (e.g., pH 4 and 7) at the desired experimental temperature (e.g., 10, 25, 40, 55, 70, or 90°C).<sup>[9]</sup>
- Initial Solution: Add initial known volumes of  $\text{MgCl}_2$  and  $\text{KHCO}_3$  solutions to the reaction vessel.
- Equilibration: Equilibrate the solution with pure  $\text{CO}_2$  gas using the two-stage gas system. Monitor the pH until a stable reading is achieved, indicating equilibrium with the  $\text{CO}_2$  partial pressure.<sup>[9]</sup>
- Titration: Perform the titration by making alternating additions of standardized  $\text{MgCl}_2$  and  $\text{KHCO}_3$  solutions. After each addition, allow the system to re-equilibrate and record the stable pH value.<sup>[9]</sup>
- Data Analysis: The change in pH upon the addition of  $\text{Mg}^{2+}$  (from  $\text{MgCl}_2$ ) is used to calculate the concentration of the  $\text{MgHCO}_3^+$  ion pair formed. The dissociation constant ( $K_{\text{diss}}$ ) is then calculated using mass balance equations for total magnesium and total bicarbonate, along with activity corrections.<sup>[9]</sup>



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**Figure 2.** Experimental workflow for determining the  $\text{MgHCO}_3^+$  dissociation constant.

## Kinetic Analysis of Thermal Decomposition

This protocol describes a method to study the rate of decomposition of **magnesium bicarbonate**.<sup>[13]</sup>

Objective: To determine the decomposition kinetics of an aqueous **magnesium bicarbonate** solution.

Apparatus:

- A three-neck round-bottom flask placed in a thermostat water bath.
- Stirrer, thermometer, and condenser.
- Syringes and filters for sampling.
- Titration equipment for EDTA analysis.

Procedure:

- Setup: Place a known volume and concentration of **magnesium bicarbonate** solution into the flask and bring it to the desired temperature (e.g., 50-80°C) while stirring at a constant rate.<sup>[13]</sup>
- Sampling: At predetermined time intervals (e.g., every 5-10 minutes), withdraw a 3 mL sample from the flask.<sup>[13]</sup>
- Quenching/Filtration: Immediately filter the sample to remove any precipitated magnesium carbonate. This stops the reaction for the sampled aliquot.
- Analysis: Determine the concentration of dissolved  $\text{Mg}^{2+}$  in the filtrate using an EDTA titration method.<sup>[13]</sup>
- Calculation: The decomposition ratio ( $\eta$ ) at time  $t$  can be calculated as:  $\eta = (C_0 - C_t) / C_0$  where  $C_0$  is the initial  $\text{Mg}^{2+}$  concentration and  $C_t$  is the  $\text{Mg}^{2+}$  concentration at time  $t$ .
- Kinetic Modeling: The data can be fitted to kinetic models (e.g., diffusion models like the Ginstling–Brounshtein model) to determine the reaction mechanism and apparent activation



energy.[13]

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